

A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers

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Compound of Interest

Compound Name: GSK682753A

Cat. No.: B560489

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This guide provides a detailed comparison of **GSK682753A** with other notable G protein-coupled receptor 183 (GPR183) inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and a promising therapeutic target for a range of inflammatory and autoimmune diseases.

Performance Comparison of GPR183 Inverse Agonists

The following tables summarize the quantitative data on the potency, efficacy, and pharmacokinetic properties of **GSK682753A** and other selected GPR183 inverse agonists.

Table 1: In Vitro Potency of GPR183 Inverse Agonists

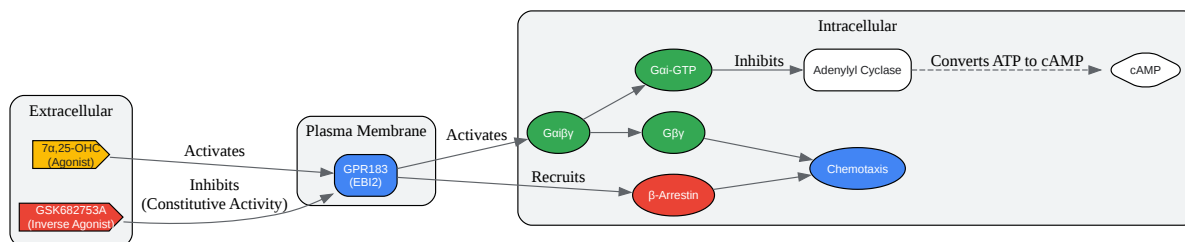
Compound	Assay Type	Species	IC50	Reference
GSK682753A	cAMP-response element-binding protein (CREB) reporter assay	Human/Murine	2.6 - 53.6 nM	[1]
GTPyS binding assay	Human/Murine	2.6 - 53.6 nM	[1]	
Gai protein activation (in the presence of 100 nM 7 α ,25-OHC)	Human	~350 nM	[2]	
NIBR189	Inhibition of human EBI2	Human	11 nM	[3]
Inhibition of mouse EBI2	Murine	16 nM	[3]	
Gai protein activation (in the presence of 100 nM 7 α ,25-OHC)	Human	~230 nM	[2]	
ML401	EBI2/GPR183 receptor antagonism	Not Specified	1.03 nM	[3]
Chemotaxis assay	Not Specified	6.24 nM	[4]	

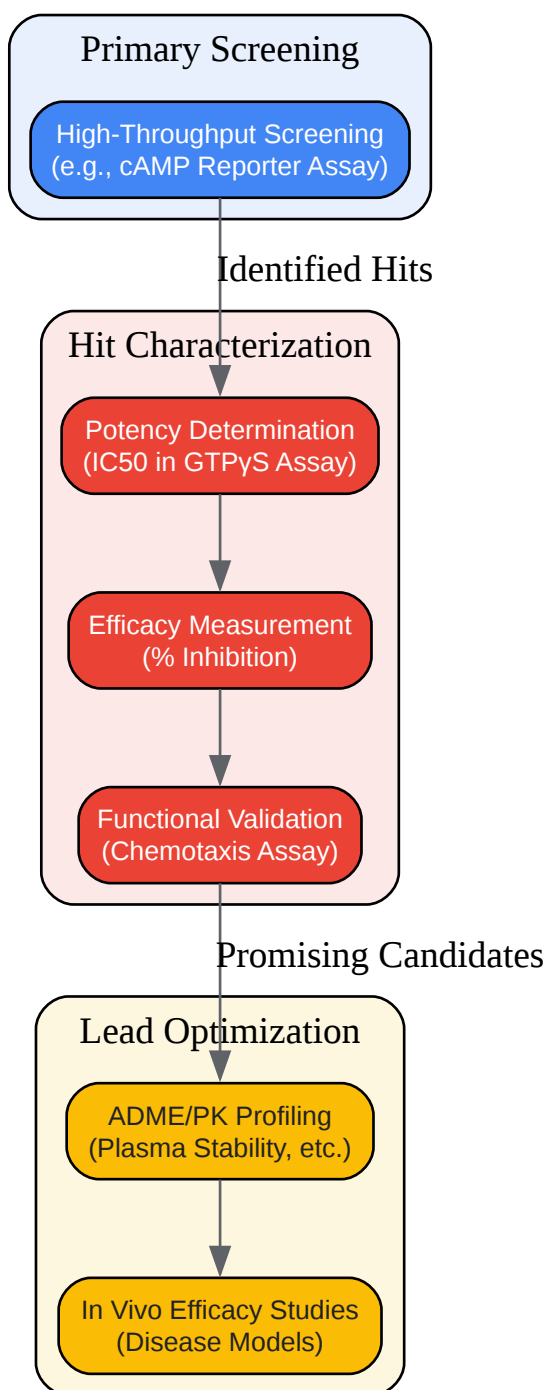
Table 2: Efficacy and Pharmacokinetic Profile

Compound	Efficacy	Plasma Stability	Key Features	Reference
GSK682753A	75% inhibitory efficacy in GTPγS binding and CREB reporter assays	Poor microsomal and plasma stability	A potent and efficacious inverse agonist, but unsuitable for in vivo studies due to poor stability.	[1] [4]
NIBR189	Reduces macrophage infiltration and inflammatory cytokine production in vivo.	Orally bioavailable.	Demonstrates in vivo efficacy in models of viral infections.	[5] [6]
ML401	Potent functional antagonist in chemotaxis assays.	Good stability in human and mouse plasma.	A potent antagonist with favorable pharmacokinetic properties for in vivo studies.	[4]

GPR183 Signaling Pathway

GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by its endogenous ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR183 signaling can proceed through β-arrestin recruitment, which is involved in receptor desensitization and can mediate G protein-independent signaling pathways. These pathways ultimately regulate immune cell chemotaxis. [\[7\]](#)[\[8\]](#)





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